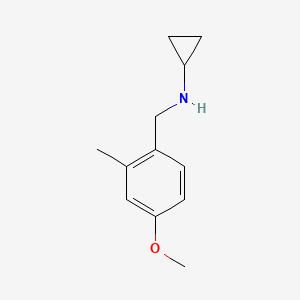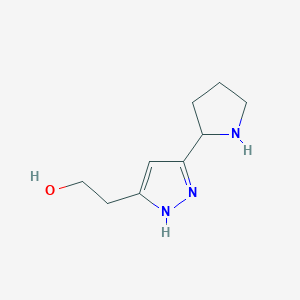![molecular formula C12H16FNO B1444204 {3-[(4-Fluorophényl)méthyl]pyrrolidin-3-yl}méthanol CAS No. 1497957-78-4](/img/structure/B1444204.png)
{3-[(4-Fluorophényl)méthyl]pyrrolidin-3-yl}méthanol
Vue d'ensemble
Description
“{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol” is an organic compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a fluorophenyl group and a methanol group .
Molecular Structure Analysis
The molecular structure of “{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol” is characterized by a pyrrolidine ring, a fluorophenyl group, and a methanol group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique
Activité antivirale
Il a été rapporté que les dérivés de l'indole présentent des propriétés antivirales significatives. Par exemple, certains composés à base d'indole ont montré une activité inhibitrice contre le virus de la grippe A et le virus Coxsackie B4 . La présence du noyau indole dans le composé en question suggère des applications potentielles dans le développement de nouveaux agents antiviraux, en particulier contre les virus à ARN et à ADN.
Mécanisme D'action
Target of action
The pyrrolidine ring is a common structural motif in many biologically active compounds, suggesting that this compound could potentially interact with a variety of biological targets .
Mode of action
Without specific information on the compound’s target, it’s difficult to describe its mode of action. Generally, compounds with a pyrrolidine ring can interact with their targets through a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical pathways
Compounds with a pyrrolidine ring have been found to affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the pyrrolidine ring and the fluorophenyl group could potentially influence these properties .
Result of action
Based on the structure of the compound, it could potentially have a variety of effects, depending on its specific targets .
Action environment
The action, efficacy, and stability of “{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Avantages Et Limitations Des Expériences En Laboratoire
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and is cost-effective. Additionally, it has a number of pharmacological properties, making it a useful tool for drug development. However, it does have some limitations. For example, it has a relatively short half-life, making it difficult to study its long-term effects. Additionally, it has not been extensively studied in humans, making it difficult to assess its safety and efficacy.
Orientations Futures
There are a number of potential future directions for the research of {3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol. One potential direction is to further investigate its pharmacological properties and its potential applications in drug development. Additionally, further research is needed to understand its mechanism of action and to assess its safety and efficacy. Additionally, further research is needed to explore its potential use as a treatment for Alzheimer’s disease. Finally, further research is needed to explore its potential use in other areas, such as cancer research and neurological disorders.
Propriétés
IUPAC Name |
[3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)7-12(9-15)5-6-14-8-12/h1-4,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGBWISOFISNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)
![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)


![2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene](/img/structure/B1444141.png)


